molecular formula C19H25N5O5S2 B2455178 N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 904273-42-3

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2455178
CAS RN: 904273-42-3
M. Wt: 467.56
InChI Key: CKRUZOHEXWSIMA-UHFFFAOYSA-N
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Description

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H25N5O5S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

Research demonstrates the utility of related chemical structures in synthesizing a variety of novel compounds, which may have implications for further exploration in similar compounds like N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide. For instance, the synthesis of novel triazepines, pyrimidines, and azoles through the manipulation of sulfonamide derivatives showcases the potential for creating compounds with unique properties and potential applications in drug development (Khodairy, Ali, & El-wassimy, 2016).

Chemical Reaction Exploration

Investigations into the reactions of N,N-dimethyl N′-thioaroylformamidines have led to the synthesis of aroyl-5 thiazoles and 6-oxo-6H-1,3-thiazines, demonstrating the diverse chemical reactivity of compounds with similar structural motifs to this compound (Meslin & Quiniou, 1975).

Anticancer Activity Exploration

Research on compounds containing the 1,3,4-oxadiazole moiety, similar to the one present in this compound, has shown promising anticancer activities. The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines highlight the potential therapeutic applications of these compounds (Ravinaik et al., 2021).

Structural Characterization and Analysis

The crystal structure analysis of compounds containing similar structural units provides insights into their molecular geometry, bonding interactions, and potential for forming specific molecular assemblies. For example, the structural elucidation of benzothiazole derivatives has implications for understanding the properties and applications of similar compounds (Sharma et al., 2016).

properties

IUPAC Name

N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)18(26)20-11-17-22-23-19(29-17)30-12-16(25)21-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRUZOHEXWSIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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